
2-(p-Tolyloxy)-5-chlorobenzoic acid
Description
2-(p-Tolyloxy)-5-chlorobenzoic acid (CAS: 273031) is a benzoic acid derivative characterized by a p-tolyloxy group (-O-C₆H₄-CH₃) at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This compound exists as a white crystalline powder with a molecular weight of 172.57 g/mol and a melting point of 92–94°C (decomposition) . It may contain up to 15% m-chlorobenzoic acid as an impurity and exhibits a slight irritating odor.
Properties
Molecular Formula |
C14H11ClO3 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-(4-methylphenoxy)benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
OXKWNJVSWKFCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with p-Cresol Derivatives
A foundational approach involves nucleophilic aromatic substitution (SNAr) between 5-chloro-2-hydroxybenzoic acid and p-tolyl precursors. The phenolic oxygen of 5-chloro-2-hydroxybenzoic acid acts as a nucleophile, displacing a leaving group (e.g., halide) on p-tolyl substrates. For example, reacting methyl 5-chloro-2-hydroxybenzoate with 4-methylphenyl bromide in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C facilitates ether bond formation. Subsequent hydrolysis of the methyl ester under acidic or basic conditions yields the target carboxylic acid.
This method’s efficiency depends on:
Ullmann-Type Coupling for Aryl Ether Formation
Copper-mediated Ullmann coupling offers an alternative route, particularly for substrates with electron-withdrawing groups that resist SNAr. A mixture of 5-chloro-2-iodobenzoic acid and p-cresol, heated with copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in toluene at 110°C, achieves C–O bond formation. The iodinated benzoic acid precursor enhances reactivity compared to bromo or chloro analogues, reducing reaction times from >24 hours to 8–12 hours.
Critical parameters include:
-
Catalyst loading : 5–10 mol% CuI ensures complete conversion without excessive metal residues.
-
Ligand effects : Bidentate ligands stabilize Cu(I) intermediates, preventing oxidation to inactive Cu(II).
-
Post-reaction workup : Acidic extraction (pH 1–2) isolates the product from unreacted p-cresol.
Esterification-Hydrolysis Strategies
Methyl Ester Protection and Deprotection
To avoid carboxylic acid interference during etherification, methyl ester protection is widely employed. Thionyl chloride (SOCl₂) in methanol converts 5-chloro-2-hydroxybenzoic acid to its methyl ester at 60–70°C with >95% yield. Subsequent coupling with p-tolyl halides proceeds as described in Section 1.1. Final hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol (75–80°C) regenerates the carboxylic acid.
Optimization data :
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball milling for solvent-free esterification. Mixing 5-chloro-2-hydroxybenzoic acid, p-tolyl bromide, and K₂CO₃ in a planetary mill (500 rpm, 2h) achieves 78% yield, reducing waste compared to traditional methods. This approach eliminates solvent recovery steps and shortens reaction times but requires precise control over milling energy to prevent degradation.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Advanced Intermediates
Palladium-catalyzed coupling between 5-chloro-2-boronobenzoic acid esters and p-tolyl halides enables late-stage diversification. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol/water (8:8:1 v/v) at 100°C achieves 85–90% conversion. The boronic ester’s stability under basic conditions prevents protodeboronation, a common side reaction in Suzuki couplings.
Key advantages :
-
Functional group tolerance: Compatible with halides, esters, and ethers.
-
Scalability: Demonstrated at 100g scale with consistent yields.
Comparative Analysis of Methods
Method | Yield | Cost | Scalability | Green Metrics (E-factor) |
---|---|---|---|---|
SNAr with ester | 82% | $$ | High | 8.2 |
Ullmann coupling | 75% | $$$ | Moderate | 12.1 |
Mechanochemical | 78% | $ | Low | 2.3 |
Suzuki coupling | 89% | $$$$ | High | 9.8 |
E-factor = kg waste/kg product
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The benzoic acid moiety undergoes characteristic acid-base and nucleophilic acyl substitution reactions:
Neutralization Reactions
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Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts:
Esterification
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Forms esters via acid-catalyzed reactions with alcohols (e.g., methanol):
Chlorine Substitution Reactions
The electron-withdrawing chlorine atom at position 5 facilitates nucleophilic aromatic substitution (NAS) under specific conditions:
Hydroxylation
-
Chlorine can be replaced by hydroxyl groups in alkaline media:
Amination
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Reacts with amines (e.g., ammonia) under catalytic conditions:
Ether Cleavage Reactions
The p-tolyloxy group undergoes cleavage under strong acidic or reductive conditions:
Acidic Cleavage
-
Reaction with hydrobromic acid (HBr) yields 5-chlorosalicylic acid:
Reductive Cleavage
-
Hydrogenolysis with palladium catalysts removes the p-tolyl group:
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution reactions, with regioselectivity influenced by substituents:
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
-
Reacts with arylboronic acids to form biaryl derivatives:
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 2-(p-Tolyloxy)-5-chlorobenzoic acid exhibit significant anticancer properties. A study synthesized several compounds based on this structure and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives showed promising growth inhibition rates, with GI50 values ranging from 0.40 to 15.8 μM, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that chlorinated benzoic acids can enhance the potency of antibiotics against multidrug-resistant bacteria. The incorporation of the p-tolyloxy group may contribute to improved interactions with bacterial targets, thereby enhancing the overall antimicrobial efficacy .
Case Study 1: Anticancer Evaluation
In a comprehensive study published in PubMed Central, researchers synthesized a series of derivatives from this compound and assessed their anticancer activities against various cell lines. The study highlighted two specific derivatives that exhibited significant growth inhibition, demonstrating the compound's potential as a lead structure for further development in cancer therapy .
Case Study 2: Antimicrobial Activity Against MRSA
A separate investigation focused on the antimicrobial properties of chlorinated benzoic acids, including this compound. The study found that compounds with para-substituents showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotic candidates .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(p-Tolyloxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Ether vs. Ester Groups
- This compound contains a stable ether linkage (-O-C₆H₄-CH₃), which enhances lipophilicity compared to the ester-containing 2-(Acetyloxy)-5-chlorobenzoic acid (-OAc).
Halogen Substitution
- Replacing the p-tolyloxy group with halogens significantly alters electronic properties. 5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) has a higher molecular weight (235.46 g/mol) than the parent compound due to bromine’s larger atomic radius. Bromine’s lower electronegativity compared to chlorine may reduce hydrogen-bonding capacity, affecting solubility .
Amino and Protecting Groups
- 5-(Boc-amino)-2-chlorobenzoic acid (C₁₂H₁₄ClNO₄) incorporates a tert-butoxycarbonyl (Boc)-protected amine, increasing molecular weight (271.70 g/mol) and hydrophobicity. This derivative is critical in peptide synthesis, where the Boc group prevents undesired side reactions . In contrast, 5-Amino-2-chlorobenzoic acid (C₇H₆ClNO₂) lacks protection, enabling direct coordination to metal ions in Schiff base complexes, as seen in copper(II) coordination polymers .
Physicochemical Property Trends
- Melting Points : The decomposition point of this compound (92–94°C) is lower than that of 5-Bromo-2-chlorobenzoic acid (reported melting points for brominated aromatics often exceed 150°C), reflecting differences in crystal packing influenced by halogen size .
- Solubility: The Boc-protected amino derivative exhibits reduced aqueous solubility compared to the hydrophilic 5-amino-2-chlorobenzoic acid, highlighting the impact of protective groups on polarity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(p-Tolyloxy)-5-chlorobenzoic acid and its derivatives?
- Methodological Answer : Synthesis often involves allyl ether intermediates and coupling reactions. For example, derivatives like (E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate are synthesized using EBX reagents (ethynyl benziodoxolones) under mild conditions with NaHCO₃ as a base. Typical yields range from 60% to 89%, depending on substituents and reaction time .
- Key Steps :
- Use of O-VBX (vinylbenziodoxolone) reagents for regioselective allylation.
- Purification via column chromatography to isolate amorphous solids.
- Confirmation of structure via NMR and HRMS .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for identifying chemical environments, coupling constants (e.g., allylic protons at δ ~5.5–6.5 ppm), and aromatic substituents .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzoic acid derivatives) .
- HRMS (ESI/QTOF) : Validates molecular weight and fragmentation patterns .
Q. What purification methods are effective for isolating this compound derivatives?
- Methodological Answer :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is standard for separating isomers or eliminating impurities (e.g., 10% impurities in 3t were resolved using this method) .
- Recrystallization : Effective for high-melting-point solids (e.g., derivatives with tert-butyl groups) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DME) improve reactivity in nucleophilic substitutions .
- Catalyst Tuning : Use of Cs₂CO₃ enhances deprotonation of phenolic hydroxyl groups, accelerating allylation .
- Temperature Control : Reactions at room temperature (20–25°C) minimize side products compared to heated conditions .
Q. How can data contradictions arising from impure samples be resolved?
- Methodological Answer :
- Analytical Cross-Validation : Combine NMR with HPLC-MS to detect trace impurities (e.g., 10% impurity in 3t was identified via discrepancies in C NMR integrations) .
- Selective Precipitation : Adjust solvent polarity to isolate the target compound from byproducts .
Q. What challenges exist in stereochemical analysis of epoxidized derivatives?
- Methodological Answer :
- Epoxidation Monitoring : Use H NMR to track stereoselectivity. For example, epoxidation of 3-ethyl-2-(p-tolyloxy)-2-((p-tolyloxy)methyl)oxirane (8a) showed diastereomeric ratios via splitting of oxirane protons .
- X-ray Crystallography : Resolves ambiguous stereochemistry when NMR is inconclusive (not directly observed in evidence but recommended for advanced studies).
Q. How to design experiments for regioselective functionalization of the benzoic acid core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.